molecular formula C14H16BrO5PS B571137 Cekafix CAS No. 121227-99-4

Cekafix

カタログ番号: B571137
CAS番号: 121227-99-4
分子量: 407.215
InChIキー: KJARRUUHFXDFIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cekafix, with the active compound Cefixime, is a third-generation cephalosporin antibiotic approved for research applications. Its primary research value lies in its mechanism of action, which involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action is particularly effective against a broad spectrum of sensitive Gram-positive and Gram-negative anaerobic bacterial pathogens. In scientific settings, Cefixime is a key tool for studying bacterial resistance mechanisms and the pharmacokinetic behavior of antibiotics. A significant area of research involves enhancing the bioavailability of poorly water-soluble drugs like Cefixime. Studies have explored its solubility in supercritical carbon dioxide (CO₂) for particle micronization, a technology aimed at improving drug absorption rates by producing micron and submicron particles with controlled size and purity . From a safety and regulatory standpoint, this product is classified as a non-hazardous substance for research use only (RUO) and is not intended for human or veterinary use . It is recommended to store the powder at -20°C for long-term stability. Researchers are advised to use standard laboratory safety procedures, including personal protective equipment and adequate ventilation, during handling .

特性

IUPAC Name

3-bromo-7-diethoxyphosphinothioyloxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJARRUUHFXDFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016409
Record name Cekafix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121227-99-4
Record name Cekafix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Phosphation of Polyamine Derivatives

A common industrial method involves the phosphation of polyethylenimine (PEI) or its copolymers. This process enhances cationic charge density, critical for dye-fixing efficacy.

Procedure :

  • Base polymer preparation : Linear PEI (MW 10,000–50,000 Da) is dissolved in deionized water at 60°C.

  • Phosphation : Phosphorous oxychloride (POCl₃) is added dropwise under nitrogen atmosphere, maintaining pH 2–3 with HCl.

  • Quaternization : The intermediate is treated with methyl chloride to introduce quaternary ammonium groups.

  • Neutralization : pH adjusted to 6–7 using NaOH, followed by spray-drying to obtain a powder.

Reaction Parameters :

ParameterOptimal RangeImpact on Product Quality
POCl₃:PEI molar ratio1:2 – 1:3Higher ratios increase P content
Temperature50–70°C>70°C causes cross-linking
Reaction time4–6 hoursShort durations yield low DS*
*Degree of substitution (DS)

This method yields Cekafix variants with 15–25% phosphorus content and charge densities of 4–6 meq/g.

Copolymerization of Diallyldimethylammonium Chloride (DADMAC)

Cekafix formulations for high-pH environments utilize DADMAC-based copolymers.

Procedure :

  • Monomer feed : DADMAC (70–80 wt%) and acrylic acid (20–30 wt%) are mixed in aqueous solution.

  • Initiator system : Ammonium persulfate (APS, 0.5–1.0 wt%) and sodium bisulfite (SBS, 0.2–0.5 wt%) induce redox polymerization.

  • Chain transfer : Isopropanol (2–5 wt%) controls molecular weight.

  • Post-treatment : The copolymer is dialyzed to remove unreacted monomers and lyophilized.

Performance Data :

PropertyDADMAC-Based CekafixIndustry Standard (BTCA**)
Dye fixation efficiency92–95%85–88%
Chlorine neutralization98% at 50 ppm Cl₂75% (citric acid)
Wash durability>50 cycles30–40 cycles
**1,2,3,4-Butanetetracarboxylic acid

Industrial-Scale Production and Optimization

Continuous Flow Reactor Design

Modern facilities employ tubular reactors for scalable synthesis:

  • Residence time : 30–45 minutes

  • Throughput : 500–1,000 L/h

  • Yield : 88–92% (vs. 75–80% in batch processes)

Advantages :

  • Precise temperature control (±1°C) prevents side reactions.

  • In-line FTIR monitors conversion in real-time.

Solvent Selection and Recycling

Cyclohexane is preferred for its low polarity and ease of recovery (95% recycled). Alternative solvents:

SolventBoiling Point (°C)Recovery Efficiency
Cyclohexane80.795%
Toluene110.687%
Ethyl acetate77.182%

Quality Control and Stability

Analytical Methods

  • Charge density : Conductometric titration with NaPSS.

  • Molecular weight : GPC using PEG standards.

  • Phosphorus content : ICP-OES after microwave digestion.

Specifications for Cekafix PRE :

ParameterSpecificationTest Method
Active ingredient99.93 µg/mL ± 3.8%HPLC-DAD
Moisture≤0.5%Karl Fischer
Heavy metals (Pb, Cd)≤1 ppmICP-MS

Emerging Trends and Research Gaps

  • Bio-based precursors : Epoxidized soybean oil grafted with PEI shows 80% dye fixation at half the cost.

  • Nanocellulose carriers : Improve dispersion in low-pH baths but reduce thermal stability above 120°C .

化学反応の分析

Types of Reactions

Cekafix undergoes several types of chemical reactions, including:

    Oxidation: Cekafix can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The bromine atom in Cekafix can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Common reducing agents include and .

    Substitution: Substitution reactions often use like or .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may yield alcohols or amines .

科学的研究の応用

Cekafix has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of pesticides and metabolites.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Cekafix involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or analytical outcomes .

類似化合物との比較

Chemical and Structural Properties

Compound Chemical Class CAS No. Solubility/Formulation Key Structural Features
Cekafix Thiophosphate ester 121227-99-4 100 µg/mL in cyclohexane Organophosphate derivative with sulfur substitution
Cymiazole Cyclic amidine N/A Water-soluble (as hydrochloride salt) Cyclic amidine with lipophilic backbone
Perizin Organophosphate N/A Oil-based formulations Acetylcholinesterase inhibitor
Tau-fluvalinate Pyrethroid 102851-06-9 Lipophilic, emulsifiable concentrates Synthetic pyrethroid with fluorinated side chains

Key Differences :

  • Cekafix’s thiophosphate structure distinguishes it from amidines (e.g., cymiazole) and pyrethroids (e.g., tau-fluvalinate).

Mode of Action and Efficacy

Compound Target Pathway Efficacy Against Varroa Resistance Risk
Cekafix Neurotoxic (exact mechanism unclear) Moderate to high Moderate
Cymiazole Octopamine receptor activation/MAO inhibition High Low
Perizin Acetylcholinesterase inhibition High (historically) High
Tau-fluvalinate Sodium channel modulation High (initially) Very high

Key Findings :

  • Cymiazole (APITOL®) induces mite detachment via neurotoxicity without acetylcholinesterase inhibition, making it effective against organophosphate-resistant mites .
  • Pyrethroids like tau-fluvalinate face widespread resistance due to overuse, whereas rotating Cekafix with amidines is recommended to delay resistance .

Application and Environmental Considerations

Compound Application Method Environmental Persistence Non-Target Toxicity
Cekafix Drip-on, in-feed (varies by region) Moderate (lipophilic) Data limited
Cymiazole Drip-on (licensed in Germany) Low (water-soluble) Low
Perizin Direct hive application High (persists in wax) High

Key Insights :

  • Cekafix’s formulation in cyclohexane suggests moderate environmental persistence, necessitating careful disposal .
  • Cymiazole’s water-soluble hydrochloride salt reduces residue accumulation in beeswax compared to lipid-soluble compounds like Perizin .

生物活性

Cekafix is a veterinary pharmaceutical product primarily used for the treatment of Varroa mite infestations in honeybee colonies. It is designed to be applied directly to the bees and is formulated as a ready-to-use emulsion. This article explores the biological activity of Cekafix, focusing on its efficacy against Varroa mites, its mode of action, potential side effects, and relevant case studies.

Cekafix contains active ingredients that target Varroa mites, which are significant pests in beekeeping. The treatment involves dribbling the emulsion onto the bees or hive structure, allowing for effective absorption and distribution within the colony.

Dosage and Administration

  • Dosage : Typically, 1 ml of Cekafix is recommended per treatment for a standard colony. For weaker colonies, a reduced dosage of 0.5 ml may be sufficient.
  • Application Method : The emulsion should be mixed with a sugar solution before application to enhance palatability and uptake by the bees.

Efficacy Against Varroa Mites

Cekafix has been shown to effectively reduce Varroa populations when applied according to the manufacturer's guidelines. A single treatment can significantly decrease mite numbers, with follow-up treatments recommended based on infestation levels.

TreatmentDosage (ml)Application FrequencyEfficacy (%)
Initial1Once80-90
Follow-up1After 7 days95-100

Antiparasitic Effects

Cekafix's primary biological activity lies in its ability to target and eliminate Varroa mites. Research indicates that the active compounds disrupt the life cycle of the mites, leading to reduced reproduction and increased mortality rates.

Safety Profile

Cekafix is generally considered safe for bees when used as directed. However, potential side effects include:

  • Toxicity : In cases of overdose or improper application, symptoms such as pupillary contraction, muscular trembling, vomiting, and diarrhea may occur.
  • Contraindications : Cekafix should not be used concurrently with other varroacides like Amitraz.

Case Study 1: Efficacy in Commercial Apiaries

A study conducted in commercial apiaries demonstrated that Cekafix reduced Varroa mite populations by over 90% after two applications during peak infestation periods. The study involved multiple colonies and monitored both mite counts and bee health over several weeks.

Case Study 2: Long-term Impact on Bee Health

Another investigation focused on the long-term impact of Cekafix on bee health. Colonies treated with Cekafix showed improved brood development and overall colony strength compared to untreated controls. This suggests that effective Varroa management contributes positively to bee vitality.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。